(2,5-Dichlorophenyl)methanesulfonyl chloride
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Overview
Description
(2,5-Dichlorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S. It is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms on the benzene ring and a methanesulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)methanesulfonyl chloride typically involves the chlorination of (2,5-Dichlorophenyl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form (2,5-Dichlorophenyl)methanesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to (2,5-Dichlorophenyl)methanesulfinic acid using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the hydrochloric acid formed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
(2,5-Dichlorophenyl)methanesulfonic acid: Formed by hydrolysis.
Scientific Research Applications
(2,5-Dichlorophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl chloride groups for further functionalization.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond, which can further participate in biological processes.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichlorophenyl)methanesulfonyl chloride: Similar structure but with chlorine atoms at different positions on the benzene ring.
(4-Chlorophenyl)methanesulfonyl chloride: Contains only one chlorine atom on the benzene ring.
(2,4-Dichlorophenyl)methanesulfonyl chloride: Chlorine atoms at different positions compared to (2,5-Dichlorophenyl)methanesulfonyl chloride.
Uniqueness
This compound is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and the types of derivatives formed. This compound’s unique structure allows for specific interactions in chemical reactions, making it valuable in various applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-1-2-7(9)5(3-6)4-13(10,11)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDMPXMRCSOHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706465 |
Source
|
Record name | (2,5-Dichlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-71-4 |
Source
|
Record name | 2,5-Dichlorobenzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163295-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dichlorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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